Lipophilicity Advantage of the 6-Fluoro Substituient Over Non-Fluorinated Parent: XLogP3-AA Comparison
The 6-fluoro-3-nitro derivative exhibits a computed XLogP3-AA of 1.6, compared to 1.1 for the non-fluorinated parent 3-nitro-1H-pyrrolo[2,3-b]pyridine. This difference of +0.5 log units translates to approximately a threefold increase in partition coefficient, which directly influences membrane permeability and metabolic clearance in downstream lead optimization [1]. The 6-chloro analog shows an estimated XLogP of ~1.9, but introduces higher molecular weight (197.58 vs 181.12 g/mol) and distinct electronic effects due to the weaker electron-withdrawing character of chlorine relative to fluorine [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 3-nitro-1H-pyrrolo[2,3-b]pyridine: 1.1; 6-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: ~1.9 |
| Quantified Difference | ΔXLogP = +0.5 vs hydrogen; ΔXLogP = –0.3 vs chlorine (fluorine is less lipophilic than chlorine, providing a balanced intermediate) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
The intermediate logP of the 6-fluoro compound avoids the excessive lipophilicity that often plagues chloroaromatics in drug development, while still improving permeability over the parent hydrogen analog.
- [1] PubChem Compound Summary for CID 53413082 (6-fluoro-3-nitro), CID 13295896 (3-nitro), PubChem 2025. View Source
- [2] PubChem estimated XLogP3-AA for 6-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine; CAS 1190309-92-2. View Source
